The CDC14 protein is a crucial phosphatase involved in the regulation of the cell cycle, particularly during mitotic exit and meiotic progression. Originally identified in Saccharomyces cerevisiae, CDC14 plays a significant role in dephosphorylating key proteins that facilitate the transition from mitosis to the next phase of the cell cycle. This protein is essential for maintaining cell wall integrity and has implications in pathogenesis in various organisms, including fungi like Candida albicans .
CDC14 is classified as a member of the dual-specificity phosphatase family, which are enzymes capable of dephosphorylating both serine/threonine and tyrosine residues. The protein is found across different species, indicating its evolutionary conservation and importance in cellular processes. In humans, CDC14 has two homologs, CDC14A and CDC14B, which exhibit distinct regulatory mechanisms compared to their yeast counterpart .
The synthesis of CDC14 proteins typically involves recombinant DNA technology. For example, the coding sequence of S. cerevisiae CDC14 can be amplified using polymerase chain reaction (PCR) techniques and cloned into expression vectors such as pENTR/D-TOPO or pDEST17 for bacterial expression systems . The use of insect cell/baculovirus systems has also been reported for producing full-length CDC14 proteins, allowing for post-translational modifications that are important for their activity .
In laboratory settings, specific mutations can be introduced into the CDC14 gene using site-directed mutagenesis techniques, such as the QuikChange method, to study the effects of these changes on protein function and interactions .
The molecular structure of CDC14 has been characterized through X-ray crystallography, revealing a core structure that includes a central β-sheet flanked by α-helices. The phosphatase domain contains a conserved PTP (protein tyrosine phosphatase) signature motif critical for its enzymatic activity . The crystal structures of both apo-CDC14 and its complex with phosphopeptides have been solved to high resolution (up to 2.2 Å), providing insights into substrate binding and catalytic mechanisms .
Key structural features include:
CDC14 catalyzes the dephosphorylation of various substrates involved in cell cycle regulation. This process is essential during the mitotic exit phase where it counteracts the phosphorylation events mediated by cyclin-dependent kinases (CDKs) . Specifically, CDC14 acts on substrates such as Net1, leading to its release from inhibition during anaphase.
The activation of CDC14 is regulated by two main signaling pathways:
These pathways work in tandem to modulate the interaction between CDC14 and its inhibitors .
The mechanism by which CDC14 exerts its effects involves several steps:
This oscillatory behavior of CDC14 release and sequestration is tightly regulated by various kinases, ensuring that its activity aligns with specific phases of the cell cycle .
CDC14 exhibits several notable physical and chemical properties:
Experimental data indicate that mutations affecting critical residues can significantly alter both stability and activity .
CDC14 has several important applications in scientific research:
The ongoing research into CDC14's functions continues to reveal its significance not only in basic biology but also in applied biomedical fields .
CDC14 was first identified in a landmark Saccharomyces cerevisiae genetic screen by Hartwell et al. (1970) as an essential gene required for the final stage of nuclear division (cytokinesis). Mutations in CDC14 caused cells to arrest in late anaphase with undivided nuclei and elongated spindles, suggesting a critical role in mitotic progression [5]. Initial biochemical characterization revealed CDC14 as a dual-specificity protein phosphatase (DSP) capable of dephosphorylating both phospho-serine/threonine and phospho-tyrosine residues. This activity distinguished it from classical tyrosine phosphatases and serine/threonine phosphatases [3]. Early studies established that CDC14's catalytic function resides within a conserved N-terminal core domain containing the signature HCX~5~R DSP motif, while its C-terminal region regulates subcellular localization [5] [8].
Phylogenomic analyses demonstrate that CDC14 phosphatases are conserved across eukaryotes but exhibit lineage-specific patterns:
Table 1: Evolutionary Distribution of CDC14 Phosphatases
Taxonomic Group | CDC14 Presence | Key Features |
---|---|---|
Ascomycete/Basidiomycete fungi | Universal | Single gene; conserved catalytic core |
Angiosperm plants | Absent | Lost in common ancestor |
Vertebrates | Two paralogs | CDC14A (centrosomal), CDC14B (nucleolar) |
Oomycetes (e.g., Phytophthora) | Present | Localizes to basal bodies/flagella |
Green algae | Variable | Present in 6/11 species surveyed |
CDC14 phosphatases coordinate critical cell cycle transitions through spatiotemporal dephosphorylation of cyclin-dependent kinase (Cdk) substrates. Their conserved functions include:
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